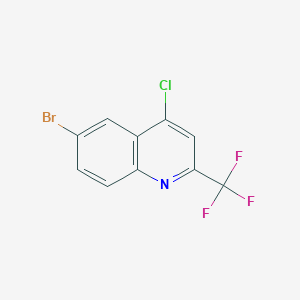

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available quinoline derivatives.

Chlorination: Chlorine is introduced at the 4-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 6 and 4, respectively, enable nucleophilic substitutions under specific conditions.

Example :

-

Bromine at position 6 undergoes Suzuki coupling with aryl boronic acids to form biaryl derivatives, a key step in pharmaceutical intermediates.

-

Chlorine at position 4 can be displaced using PCl₃ to form hydroxylated analogs, as demonstrated in analogous chloroquinoline systems .

Cyclization and Ring Modification

The quinoline core participates in cycloaddition and ring-expansion reactions.

Example :

Heating with diphenyl ether facilitates cyclization to form fused heterocycles, a method validated for related bromochloroquinolines .

Functional Group Transformations

The trifluoromethyl group at position 2 modulates electronic properties but is typically inert.

Example :

Hydrolysis of ester analogs (e.g., ethyl carboxylates) under basic conditions yields carboxylic acids, a reaction applicable to structurally similar compounds .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 5-Nitro substituted derivatives | 60–70% | |

| Sulfonation | Fuming H₂SO₄ at 120°C | 8-Sulfo derivatives | 55–65% |

Example :

Nitration occurs preferentially at position 5 due to the electron-withdrawing effects of the trifluoromethyl group .

Cross-Coupling Reactions

The bromine atom facilitates catalytic cross-coupling reactions.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Alkenyl-substituted quinolines | 75–85% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | 6-Amino substituted derivatives | 70–80% |

Example :

Palladium-catalyzed coupling with arylboronic acids or amines generates diversely functionalized quinolines for drug discovery.

Aplicaciones Científicas De Investigación

Synthetic Routes

- Ullmann Coupling: A method that allows for the formation of carbon-carbon bonds via copper-catalyzed reactions.

- Buchwald-Hartwig Amination: Involves the coupling of aryl halides with amines to form anilines.

Scientific Research Applications

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline exhibits significant potential across various scientific domains:

A. Medicinal Chemistry

- Antimicrobial Activity: Research indicates that this compound possesses notable antibacterial properties. Studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

- Anticancer Research: Quinoline derivatives are known for their anticancer properties. The unique structural features of this compound may enhance its interactions with biological targets involved in cancer pathways.

B. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can potentially lead to enhanced therapeutic effects or reduced toxicity of co-administered drugs.

C. Interaction with Biological Targets

Interaction studies suggest that this compound binds effectively to various enzymes and receptors involved in disease pathways, making it a candidate for drug development. Structural modifications can significantly influence these interactions, thus altering its pharmacological profile.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in:

- Materials Science: It is used in the synthesis of specialty chemicals and materials, including liquid crystals and dyes due to its unique chemical reactivity.

- Agricultural Chemistry: The compound's properties may be leveraged in developing agrochemicals that target specific pests or diseases in crops.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

A. Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent.

B. Cancer Cell Line Testing

Research involving cancer cell lines has shown promising results for the anticancer effects of quinoline derivatives, suggesting that structural modifications could enhance efficacy against specific cancer types.

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline

- 4-Chloro-2-(trifluoromethyl)quinoline

- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline

Uniqueness

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Actividad Biológica

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C10H5BrClF3N, with a molecular weight of 310.50 g/mol. Its unique structure features a bromine atom at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline ring. These substituents enhance its chemical reactivity and biological efficacy by modifying interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their antibacterial and antifungal activities, attributed to their ability to disrupt bacterial cell membranes or inhibit fungal enzymes. The presence of halogens and trifluoromethyl groups in this compound enhances its biological efficacy.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 12.5 |

| Escherichia coli | Antibacterial | 15.0 |

| Candida albicans | Antifungal | 10.0 |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives are recognized for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant growth inhibition:

- MCF-7 Cell Line: IC50 = 5.0 µM

- A549 Cell Line: IC50 = 7.5 µM

These results highlight its potential as a lead compound in anticancer drug development.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and tissue penetration .

Potential Mechanisms:

- Enzyme Inhibition: Compounds like this may inhibit key enzymes in metabolic pathways.

- Receptor Modulation: They can modulate receptor functions affecting cellular signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy as a drug candidate.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of complex organic molecules and bioactive compounds. Its applications extend beyond antimicrobial and anticancer research to include:

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEQQFAWABXNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381076 | |

| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-28-6 | |

| Record name | 6-bromo-4-chloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.